tert-butyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
tert-Butyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate: is a complex organic compound with a molecular formula of C21H19BrO6. This compound is notable for its structural complexity, which includes a chromenone core, a bromophenoxy group, and a tert-butyl ester moiety. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone is then functionalized with a bromophenoxy group through a nucleophilic substitution reaction. Finally, the tert-butyl ester is introduced via esterification. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for developing enzyme inhibitors .
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The bromophenoxy group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The chromenone core may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological effects.
Comparison with Similar Compounds
tert-Butyl bromoacetate: A simpler ester with similar reactivity but lacking the chromenone and bromophenoxy groups.
tert-Butyl 2-bromoacetate: Another related compound with a bromine atom but different structural features.
tert-Butyl 3-(2-aminoethoxy)propanoate: Contains an amino group, offering different reactivity and applications.
Uniqueness: tert-Butyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate stands out due to its combination of a chromenone core, bromophenoxy group, and tert-butyl ester. This unique structure provides a versatile platform for chemical modifications and diverse applications in scientific research .
Properties
IUPAC Name |
tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO6/c1-21(2,3)28-19(23)12-25-13-8-9-14-17(10-13)26-11-18(20(14)24)27-16-7-5-4-6-15(16)22/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWNZKPVTYNEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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